N-[3-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Prop-2-en-1-yloxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with an allyl halide under basic conditions to form the prop-2-en-1-yloxy phenyl intermediate.
Synthesis of the Piperidine Derivative: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor.
Sulfonylation: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base.
Amidation: The final step involves the coupling of the piperidine derivative with the prop-2-en-1-yloxy phenyl intermediate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared to other sulfonyl piperidine derivatives and thiophene-containing compounds.
Uniqueness
Structural Features: The combination of a prop-2-en-1-yloxy phenyl group with a thiophene-2-sulfonyl piperidine carboxamide is unique and may confer specific properties not found in other compounds.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22N2O4S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-prop-2-enoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-12-25-17-6-3-5-16(14-17)20-19(22)15-8-10-21(11-9-15)27(23,24)18-7-4-13-26-18/h2-7,13-15H,1,8-12H2,(H,20,22) |
InChI Key |
PUKNOARASAYVCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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